

2H-Isoindole-1-carbonitrile chemical structure and properties

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Compound of Interest

Compound Name: 2H-Isoindole-1-carbonitrile

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An In-depth Technical Guide to 2H-Isoindole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2H-Isoindole-1-carbonitrile** (CAS No: 40073-39-0), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information, presents predicted properties, and draws comparisons with closely related isoindole derivatives. The guide covers the chemical structure, physicochemical properties, and general reactivity of the isoindole core. It also explores synthetic strategies and potential biological activities based on related compounds, offering valuable insights for researchers working with isoindole scaffolds.

Chemical Identity and Structure

2H-Isoindole-1-carbonitrile is an isomer of indole, characterized by a benzene ring fused to a pyrrole ring, with a nitrile group substituted at the 1-position of the isoindole core. The "2H" designation indicates that the nitrogen atom in the five-membered ring is bonded to a hydrogen atom.

Table 1: Chemical Identifiers for **2H-Isoindole-1-carbonitrile**

Identifier	Value	Reference
CAS Number	40073-39-0	[1] [2] [3]
Molecular Formula	C ₉ H ₆ N ₂	[1]
Molecular Weight	142.16 g/mol	[1]
Canonical SMILES	C1=CC=C2C(=C1)C(=CN2)C#N	
InChI Key	Not available	

The chemical structure of **2H-Isoindole-1-carbonitrile** is depicted below:

Caption: Chemical structure of **2H-Isoindole-1-carbonitrile**.

Physicochemical Properties

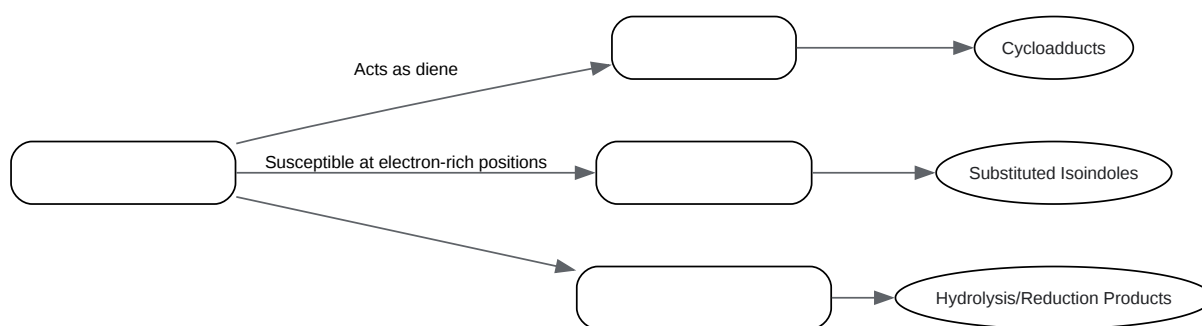
Direct experimental data for the physicochemical properties of **2H-Isoindole-1-carbonitrile** are scarce in the literature. Commercial suppliers often list properties such as melting point and boiling point as "N/A"[\[1\]](#). The data presented in the following table are largely based on computational predictions and should be considered as estimates.

Table 2: Predicted Physicochemical Properties of **2H-Isoindole-1-carbonitrile**

Property	Predicted Value	Notes
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	Expected to have low solubility in water and good solubility in organic solvents.
LogP	Not available	A measure of lipophilicity.
pKa	Not available	

Reactivity and Stability

The 2H-isoindole core is known to be relatively unstable due to its o-quinoid structure, making it susceptible to reactions that lead to aromatization of the six-membered ring. These compounds can act as dienes in Diels-Alder reactions. The electron-withdrawing nature of the nitrile group at the 1-position is expected to influence the reactivity of the isoindole ring system.



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Caption: Potential reactivity pathways for **2H-Isoindole-1-carbonitrile**.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2H-Isoindole-1-carbonitrile** is not readily available in the literature, general methods for the synthesis of 2H-isoindole derivatives have been reported. One common approach involves the palladium-catalyzed cyclization of isocyanides and o-bromobenzaldehydes.

Representative Experimental Protocol: Synthesis of 2H-Isoindole Derivatives

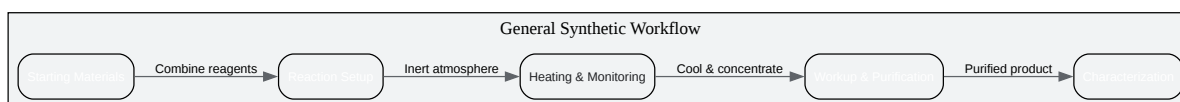
The following is a generalized protocol based on the synthesis of related 2H-isoindole derivatives. Note: This is a representative procedure and would require optimization for the specific synthesis of **2H-Isoindole-1-carbonitrile**.

Materials:

- o-bromobenzaldehyde derivative
- Isocyanide derivative
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., Toluene or DMF)

Procedure:

- To a solution of the o-bromobenzaldehyde derivative in the chosen solvent, add the isocyanide derivative, palladium catalyst, and base.
- The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C.
- The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- The structure of the purified product is confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Generalized workflow for the synthesis of 2H-isoindole derivatives.

Spectroscopic Data

No specific experimental spectroscopic data for **2H-Isoindole-1-carbonitrile** has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 3: Predicted Spectroscopic Features of **2H-Isoindole-1-carbonitrile**

Technique	Predicted Features
¹ H NMR	Aromatic protons in the region of 7-8 ppm. A signal for the N-H proton.
¹³ C NMR	Aromatic carbons, a quaternary carbon for the nitrile group (around 115-120 ppm), and carbons of the isoindole core.
IR Spectroscopy	A characteristic C≡N stretching vibration around 2220-2260 cm ⁻¹ . N-H stretching vibration around 3300-3500 cm ⁻¹ . C-H stretching of the aromatic ring around 3000-3100 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 142.16.

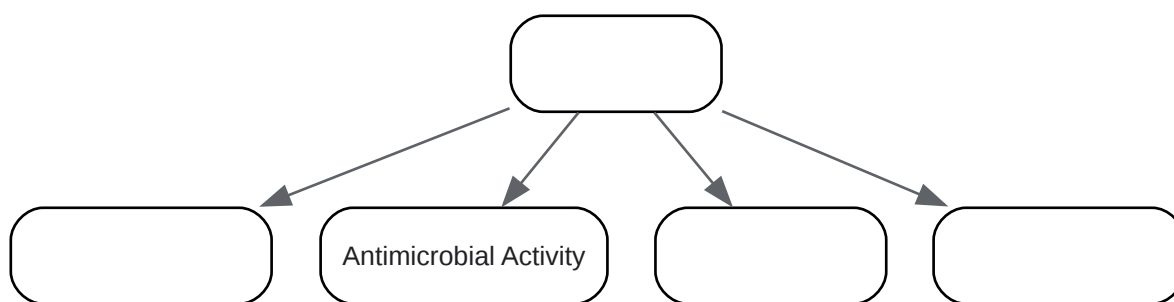
Biological Activity

While there is no specific biological activity reported for **2H-Isoindole-1-carbonitrile**, the isoindole scaffold is present in a variety of biologically active compounds. Derivatives of isoindole have been investigated for a wide range of therapeutic applications.

The introduction of a cyano group can significantly modulate the biological activity of a molecule. Cyano-substituted heterocyclic compounds have been explored for various therapeutic effects. For instance, some cyano-substituted indole derivatives have shown potential as antimicrobial and anticancer agents[4].

General Biological Activities of Isoindole Derivatives:

- Anticancer: Some isoindole derivatives have demonstrated cytotoxic activity against various cancer cell lines.
- Antimicrobial: The isoindole nucleus is a feature in some compounds with antibacterial and antifungal properties.
- Antiviral: Certain isoindole derivatives have been investigated for their antiviral activities[5].
- Enzyme Inhibition: The isoindole scaffold can be found in molecules designed to inhibit specific enzymes.



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Caption: Reported biological activities of the isoindole scaffold.

Conclusion and Future Directions

2H-Isoindole-1-carbonitrile is a simple, yet intriguing heterocyclic molecule. The current body of scientific literature lacks specific experimental data on its properties and activities. This guide provides a foundational understanding based on the general chemistry of isoindoles and predicted data.

Future research should focus on:

- Developing and publishing a detailed and optimized synthetic protocol for **2H-Isoindole-1-carbonitrile**.
- Comprehensive experimental characterization of its physicochemical and spectroscopic properties.

- Screening for biological activities to explore its potential in drug discovery and development.

The exploration of this and other simple isoindole derivatives could lead to the discovery of novel compounds with significant applications in both medicine and materials science.

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